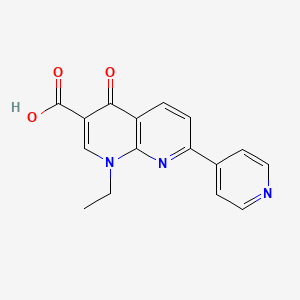

1-Ethyl-4-oxo-7-(pyridin-4-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Ethyl-4-oxo-7-(pyridin-4-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is a synthetic organic compound belonging to the class of quinolone derivatives. This compound is known for its broad-spectrum antibacterial activity and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-4-oxo-7-(pyridin-4-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the key intermediate, ethyl 4-oxo-7-(pyridin-4-yl)-1,4-dihydroquinoline-3-carboxylate.

Cyclization: The intermediate undergoes cyclization under acidic conditions to form the naphthyridine core.

Ester Hydrolysis: The ester group is hydrolyzed to yield the carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch Reactors: Utilizing batch reactors for controlled synthesis.

Purification: Employing techniques such as recrystallization and chromatography for purification.

Quality Control: Implementing stringent quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4-oxo-7-(pyridin-4-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinolone derivatives.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

Oxidation: Formation of quinolone derivatives.

Reduction: Formation of dihydro derivatives.

Substitution: Introduction of various functional groups.

Scientific Research Applications

Antibacterial Applications

Research has shown that derivatives of naphthyridine, including 1-Ethyl-4-oxo-7-(pyridin-4-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, exhibit potent antibacterial activity.

Case Study: Antibacterial Efficacy

A study conducted by Gurjar et al. (2023) synthesized various naphthyridine derivatives and evaluated their antibacterial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives demonstrated significant inhibition zones in disk diffusion assays at concentrations of 50 μg/ml and 100 μg/ml, suggesting strong antibacterial potential .

| Compound | Inhibition Zone (mm) at 50 µg/ml | Inhibition Zone (mm) at 100 µg/ml |

|---|---|---|

| Compound A | 15 | 25 |

| Compound B | 18 | 30 |

| 1-Ethyl-4-oxo... | 20 | 28 |

Pharmaceutical Applications

The compound has been investigated for its potential use in treating bacterial infections. According to a patent (US4670444A), the compound can be formulated into pharmaceutical preparations for both systemic and local treatment of bacterial infections, particularly in the urinary tract .

Veterinary Applications

Beyond human medicine, there is growing interest in using compounds like this compound as feed additives in livestock. The patent suggests that these compounds can promote growth and improve feed utilization when administered through animal feed or drinking water .

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By binding to these enzymes, the compound prevents the unwinding of DNA, thereby inhibiting bacterial growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Rosoxacin: A quinolone derivative with similar antibacterial properties.

Ciprofloxacin: Another quinolone antibiotic with a broader spectrum of activity.

Norfloxacin: A quinolone used to treat urinary tract infections.

Uniqueness

1-Ethyl-4-oxo-7-(pyridin-4-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is unique due to its specific structural features, which confer distinct antibacterial properties. Its ability to inhibit both DNA gyrase and topoisomerase IV makes it a potent antibacterial agent.

Biological Activity

1-Ethyl-4-oxo-7-(pyridin-4-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid (CAS No. 39883-41-5) is a compound belonging to the naphthyridine family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

- Molecular Formula: C16H13N3O3

- Molecular Weight: 295.29 g/mol

- Structure: The compound features a naphthyridine core with a carboxylic acid functional group, which is crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that derivatives of naphthyridines exhibit significant antibacterial and antifungal properties. For example:

- A study demonstrated that compounds with similar structures showed effectiveness against a range of pathogenic microorganisms, including bacteria and fungi .

- The mechanism appears to involve the disruption of microbial cell membranes and interference with metabolic pathways.

Anticancer Properties

Recent investigations have highlighted the compound's potential in oncology:

- In vitro studies suggest that it may induce apoptosis in cancer cells by activating specific biochemical pathways associated with cell death .

- The structure-activity relationship (SAR) analysis indicates that modifications to the naphthyridine core can enhance its cytotoxic effects against various cancer cell lines .

The mechanism by which this compound exerts its effects involves several biochemical pathways:

- Receptor Interaction: The compound is known to interact with multiple receptors, influencing signaling pathways related to cell growth and apoptosis.

- Enzyme Inhibition: It may inhibit key enzymes involved in nucleic acid synthesis and metabolic processes within microbial cells .

- Oxidative Stress Induction: By generating reactive oxygen species (ROS), the compound can lead to oxidative stress in cancer cells, promoting cell death.

Case Studies and Research Findings

Several studies have contributed to our understanding of this compound's biological activity:

Properties

Molecular Formula |

C16H13N3O3 |

|---|---|

Molecular Weight |

295.29 g/mol |

IUPAC Name |

1-ethyl-4-oxo-7-pyridin-4-yl-1,8-naphthyridine-3-carboxylic acid |

InChI |

InChI=1S/C16H13N3O3/c1-2-19-9-12(16(21)22)14(20)11-3-4-13(18-15(11)19)10-5-7-17-8-6-10/h3-9H,2H2,1H3,(H,21,22) |

InChI Key |

VUHFWOLAZQAXBB-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1N=C(C=C2)C3=CC=NC=C3)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.